molecular formula C16H25NO6S2 B2783509 N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzenesulfonamide CAS No. 874787-97-0

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzenesulfonamide

Cat. No.: B2783509
CAS No.: 874787-97-0
M. Wt: 391.5
InChI Key: GHFCAITYSXCLES-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H25NO6S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Endothelin Antagonists

Research on biphenylsulfonamide derivatives, including N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide, has identified them as novel series of endothelin-A (ETA) selective antagonists. Modifications to these compounds have led to improved binding and functional activity, showcasing their potential in modulating endothelin receptor activities, which are critical in cardiovascular diseases and other conditions (N. Murugesan et al., 1998).

DNA Binding and Anticancer Activity

Copper(II)-sulfonamide complexes have shown significant DNA binding, cleavage, and anticancer activities, highlighting the role of the sulfonamide derivative in these interactions. These complexes exhibit potential for therapeutic applications in cancer treatment (M. González-Álvarez et al., 2013).

Inhibitors of Kynurenine 3-Hydroxylase

Benzenesulfonamides have been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, offering insights into the biochemical modulation of the kynurenine pathway, which is relevant in neurodegenerative diseases and psychiatric disorders (S. Röver et al., 1997).

Photosensitizers for Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been developed, showing high singlet oxygen quantum yield. These compounds are promising as Type II photosensitizers for cancer treatment in photodynamic therapy, demonstrating the versatility of sulfonamide derivatives in medical applications (M. Pişkin et al., 2020).

Antimicrobial and Antienzymatic Activities

Novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized, showing significant antimycobacterial activity. This underscores the potential of benzenesulfonamides in developing new antimicrobial agents, especially against tuberculosis (M. Ghorab et al., 2017).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6S2/c1-12(2)10-17(13-7-8-24(18,19)11-13)25(20,21)14-5-6-15(22-3)16(9-14)23-4/h5-6,9,12-13H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFCAITYSXCLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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